![molecular formula C7H7FO2S B3052726 2-methylbenzenesulfonyl fluoride CAS No. 444-31-5](/img/structure/B3052726.png)
2-methylbenzenesulfonyl fluoride
Overview
Description
2-Methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H7FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a methyl-substituted benzene ring. This compound is known for its reactivity and is used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase transfer catalyst like 18-crown-6 ether in acetonitrile . This method is efficient and provides good yields under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of 2-methylbenzenesulfonic acid to form 2-methylbenzenesulfonyl chloride, followed by fluorination using potassium fluoride in an organic solvent . This process is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The methyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols can react with this compound under basic conditions to form sulfonamides or sulfonate esters.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or halogens (for halogenation) can be used under acidic conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Nitrated or Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemical Biology and Drug Discovery
The sulfonyl fluoride functional group is increasingly recognized for its utility in chemical biology and drug discovery. The incorporation of 2-methylbenzenesulfonyl fluoride into bioactive molecules enhances their reactivity and biocompatibility, making it a valuable tool for:
- Covalent Modifications : Sulfonyl fluorides can selectively modify protein residues such as serine, threonine, tyrosine, lysine, cysteine, and histidine, facilitating the development of chemical probes and covalent inhibitors .
- Target Validation : The reactivity of sulfonyl fluorides allows for the exploration of target proteins in biological systems, aiding in the validation of drug targets during the early stages of drug development .
- Late-Stage Functionalization : In the late stages of drug development, sulfonyl fluorides can be used to introduce functional groups that enhance pharmacological properties or improve metabolic stability .
Synthetic Applications
This compound is widely utilized in synthetic organic chemistry due to its ability to facilitate various transformations:
- SuFEx Chemistry : The sulfur(VI) fluoride motif enables the formation of sulfonyl fluorides through a process known as Sulfur(VI) Fluoride Exchange (SuFEx). This method allows for the efficient incorporation of sulfonyl fluoride groups into organic molecules, enhancing their synthetic utility .
- Radical Reactions : Recent advancements have demonstrated the use of radical fluorosulfonylation strategies to synthesize alkenyl and alkyl sulfonyl fluorides with high yields and selectivity. This method utilizes air-stable reagents that generate reactive fluorosulfonyl radicals under mild conditions .
Radiopharmaceutical Applications
The compound has also garnered attention in the field of radiopharmaceuticals:
- Fluorine-18 Labeling : this compound is being investigated for its stability when labeled with fluorine-18 (^18F), a radioisotope commonly used in positron emission tomography (PET). Studies have shown that its stability in biological media (such as rat serum and phosphate-buffered saline) is critical for developing effective imaging agents .
Case Study 1: Stability Analysis
A study focused on the stability of ^18F-labeled this compound revealed that electron-donating and withdrawing groups significantly influence its stability in various media. High-performance liquid chromatography (HPLC) was employed to assess the compound's stability over time, demonstrating its potential as a radiolabeling agent in preclinical studies .
Case Study 2: Synthetic Methodologies
Research has highlighted a one-pot synthesis method for producing sulfonyl fluorides from sulfonates using inexpensive reagents. This approach not only simplifies the synthesis process but also expands the substrate scope for producing diverse sulfonyl fluoride derivatives, including this compound .
Mechanism of Action
2-Methylbenzenesulfonyl fluoride exerts its effects primarily through covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic amino acid residues such as serine, threonine, lysine, and cysteine, forming stable covalent bonds . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzenesulfonyl Fluoride: Similar structure with additional methyl groups on the benzene ring.
Benzenesulfonyl Fluoride: Lacks the methyl group, making it less sterically hindered.
4-Nitrobenzenesulfonyl Fluoride: Contains a nitro group, which affects its reactivity and applications.
Uniqueness
2-Methylbenzenesulfonyl fluoride is unique due to the presence of the methyl group, which influences its reactivity and steric properties. This makes it particularly useful in selective covalent modification of proteins and in the synthesis of complex molecules where steric hindrance plays a crucial role .
Biological Activity
2-Methylbenzenesulfonyl fluoride (CAS Number: 444-31-5) is a sulfonyl fluoride compound that has garnered attention in the field of chemical biology due to its unique reactivity and potential applications in enzyme inhibition and protein modification. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.
This compound primarily acts through covalent modification of target proteins. The sulfonyl fluoride group is highly reactive towards nucleophilic amino acid residues such as serine, threonine, lysine, and cysteine. This reaction leads to the formation of stable covalent bonds, which can effectively inhibit enzyme activity or alter protein function .
Key Reactions
- Nucleophilic Substitution: The sulfonyl fluoride group reacts with nucleophiles to form sulfonamide derivatives.
- Electrophilic Aromatic Substitution: The methyl group on the benzene ring can participate in further chemical modifications, enhancing the compound's utility in synthetic chemistry.
Applications in Research
This compound has several significant applications:
- Chemical Biology: It serves as a covalent probe for studying enzyme activity and protein interactions. Its ability to form stable covalent bonds makes it valuable for investigating protein dynamics and function .
- Pharmaceutical Development: The compound is utilized in synthesizing protease inhibitors and other bioactive molecules, contributing to drug discovery efforts .
- Diagnostic Imaging: It has been employed in the synthesis of fluorine-18 labeled compounds for positron emission tomography (PET), enhancing imaging techniques in medical diagnostics .
Comparative Studies and Case Research
Research comparing this compound with other sulfonyl fluorides highlights its unique properties. For instance:
Compound | Reactivity | Applications | Stability |
---|---|---|---|
This compound | High | Enzyme inhibition, PET synthesis | Stable at low pH |
Benzamide-sulfonyl fluoride | Moderate | Inhibitor studies | Less stable at physiological pH |
4-Nitrobenzenesulfonyl fluoride | Variable | Diverse synthetic applications | Varies with conditions |
In a study assessing the reactivity of various sulfonyl fluorides towards lysine residues in proteins, this compound exhibited superior reactivity compared to other compounds tested . These findings suggest its potential as a selective inhibitor in biochemical assays.
Case Studies
- Inhibition of Fatty Acid Amide Hydrolase (FAAH): A study demonstrated that this compound effectively inhibits FAAH, an enzyme involved in endocannabinoid metabolism. The inhibition was assessed using fluorescent assays, revealing its selective interaction with active site residues .
- Covalent Binding Dynamics: Another investigation utilized NMR spectroscopy to monitor the binding dynamics of this compound with target proteins. The results indicated that this compound forms stable covalent adducts, providing insights into its mechanism of action at a molecular level .
Properties
IUPAC Name |
2-methylbenzenesulfonyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAERAINFZWAKGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303464 | |
Record name | o-Toluenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444-31-5 | |
Record name | 2-Methylbenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Toluenesulfonyl fluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Toluenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 444-31-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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